N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Description

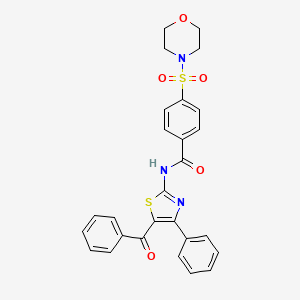

N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a thiazole-based compound featuring a benzoyl group at position 5, a phenyl group at position 4 of the thiazole ring, and a morpholinosulfonyl-substituted benzamide moiety. Thiazole derivatives are widely studied for their pharmacological relevance, including anticancer and antimicrobial activities .

Properties

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O5S2/c31-24(20-9-5-2-6-10-20)25-23(19-7-3-1-4-8-19)28-27(36-25)29-26(32)21-11-13-22(14-12-21)37(33,34)30-15-17-35-18-16-30/h1-14H,15-18H2,(H,28,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFNLWLGIWKNMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Benzoylation: The thiazole intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine.

Sulfonylation: The benzoylated thiazole is further reacted with morpholinosulfonyl chloride to introduce the morpholinosulfonyl group.

Amidation: Finally, the compound is completed by amidation with 4-aminobenzamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(morpholinosulfonyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Thiazole Derivatives

- 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide () Structure: Thiazole core with morpholinomethyl (CH₂-morpholine) and pyridinyl substituents. The pyridinyl group in is substituted with a benzoyl group in the target compound, which may increase lipophilicity and π-π stacking interactions. Synthesis: Both compounds use acetic acid-mediated Mannich reactions, but the target compound likely requires sulfonylation steps to introduce the morpholinosulfonyl group .

Triazole Derivatives ()

- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones Structure: Triazole core with aryl sulfonyl and difluorophenyl groups. Key Differences: The triazole ring lacks the thiazole’s sulfur atom, altering electronic properties. IR data (absence of C=O bands in triazoles) confirms structural distinctions .

Imidazole Derivatives ()

- N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Structure: Imidazole core with halogenated aryl and benzamide groups. Key Differences: The imidazole’s nitrogen-rich structure may enhance hydrogen bonding compared to thiazoles. The target compound’s morpholinosulfonyl group is absent here, impacting solubility and target selectivity. Biological data show imidazoles excel in anticancer activity, suggesting heterocycle choice critically influences efficacy .

Oxadiazole Derivatives (Evidences 4–5)

- N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholinosulfonyl)benzamide ()

- N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-morpholinosulfonylbenzamide () Structure: Oxadiazole core with methoxyphenyl/cyclopropyl and morpholinosulfonyl groups. Key Differences: The oxadiazole’s oxygen and nitrogen atoms create a more electronegative environment than thiazole.

Thiadiazole Derivatives ()

- N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-(morpholinosulfonyl)benzamide Structure: Thiadiazole core with ethyl and dual sulfonyl groups. Key Differences: The thiadiazole’s additional sulfur atom may enhance metabolic stability. The ethyl group increases lipophilicity, while dual sulfonyl groups could improve solubility but may complicate pharmacokinetics .

Substituent Effects

- Morpholinosulfonyl vs.

- Benzoyl/Phenyl vs. Halogenated Aryl Groups : The target’s benzoyl and phenyl substituents favor hydrophobic interactions, whereas halogenated aryl groups (e.g., in –3) enhance electronegativity and binding to halogen-bonding pockets .

Biological Activity

N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a complex structure that includes a benzoyl group, a phenylthiazole moiety, and a morpholinosulfonyl group, contributing to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 389.45 g/mol. The presence of various functional groups enhances its solubility and reactivity, making it a suitable candidate for further biological investigations.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The morpholinosulfonyl group may facilitate binding to active sites, potentially inhibiting or modulating enzymatic activities. This mechanism is crucial in understanding its therapeutic potential against various diseases.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. For instance, in studies involving breast cancer cells, the compound demonstrated the ability to inhibit cell proliferation and promote apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been explored for anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in cellular models, suggesting its potential use in treating inflammatory diseases. The morpholinosulfonyl group may play a role in modulating inflammatory pathways, possibly through the inhibition of NF-kB signaling.

In Vitro Studies

Table 1 summarizes key findings from in vitro studies assessing the biological activity of this compound:

| Study | Cell Line | Activity | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | Induced apoptosis | Caspase activation |

| Study B | RAW 264.7 (macrophages) | Reduced cytokine production | NF-kB inhibition |

Case Studies

- Breast Cancer Cell Lines : A study conducted on MCF-7 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers, indicating its potential as an anticancer agent .

- Inflammation Models : In RAW 264.7 macrophages, this compound significantly reduced TNF-alpha and IL-6 levels upon stimulation with lipopolysaccharides (LPS), highlighting its anti-inflammatory potential.

Q & A

Q. Advanced Characterization Techniques

- 1H/13C NMR : Assign signals for the benzoyl (δ ~7.5–8.0 ppm), thiazole (δ ~6.5–7.5 ppm), and morpholinosulfonyl (δ ~3.5–4.0 ppm) groups. provides benchmarks for morpholine-related shifts .

- HRMS (ESI) : Validate molecular weight (e.g., [M+H]+ ion). For example, reports HRMS data for benzamide derivatives with <5 ppm error .

- X-ray crystallography : Resolve hydrogen-bonding networks, as seen in , where N–H⋯N interactions stabilize the thiazole-benzamide core .

What biological assays are suitable for evaluating the bioactivity of this compound?

Q. Mechanism-Driven Experimental Design

- Enzyme inhibition assays : Use IC50 measurements (e.g., COX-1 inhibition in with IC50 = 0.8 μM) . For kinase targets, adopt protocols from , where ALK5 inhibition was assessed via radiometric assays .

- Cellular assays : Test cytotoxicity (MTT assay) and apoptosis (Annexin V staining). highlights thiazole derivatives’ antibacterial activity, suggesting similar assays .

- Structural analogs : Compare with sulfonamide-thiazole hybrids in , which target SphK1 kinase .

How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Advanced SAR Strategies

- Core modifications : Replace the benzoyl group with fluorinated or chlorinated variants () to assess electronic effects on activity .

- Morpholinosulfonyl substitution : Test alternative sulfonamide groups (e.g., ’s propan-2-ylsulfonyl) to probe steric and solubility effects .

- Thiazole ring variations : Introduce methyl or nitro substituents () to modulate lipophilicity .

How should researchers resolve contradictions in reported bioactivity data for this compound?

Q. Data Contradiction Analysis

- Purity validation : Use HPLC (≥95% purity) to rule out impurities, as inconsistent yields (e.g., 9.5% in vs. 95% in ) may skew results .

- Assay conditions : Standardize protocols (e.g., serum concentration, incubation time). notes ALK5 inhibition is sensitive to ATP concentration .

- Crystallographic data : Compare hydrogen-bonding motifs () to confirm bioactive conformations .

What computational methods are recommended for studying this compound’s interactions?

Q. Advanced Modeling Approaches

- Molecular docking : Use AutoDock Vina to predict binding to enzymes like PFOR () or ALK5 (). Validate with crystallographic data .

- MD simulations : Analyze stability of morpholinosulfonyl interactions in aqueous environments (GROMACS, AMBER) .

- QSAR models : Corporate electronic descriptors (HOMO/LUMO) and steric parameters (logP) from analogs in and .

How can researchers mitigate challenges in synthesizing the morpholinosulfonyl moiety?

Q. Methodological Optimization

- Sulfonylation conditions : Use morpholine and sulfonyl chloride in anhydrous DCM () with catalytic DMAP to enhance reactivity .

- Purification : Employ silica gel chromatography (hexane/EtOAc gradient) or recrystallization (CH3OH/H2O) for high-purity products .

- Scale-up : Adopt continuous-flow reactors for exothermic sulfonylation steps, reducing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.